molecular formula C21H18N4O B10902490 (4E)-4-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10902490
M. Wt: 342.4 g/mol
InChI Key: DQINFMOIWCJIJG-CPNJWEJPSA-N
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Description

4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. For instance, microwave-assisted reactions and ultrasound techniques have been employed to enhance the efficiency of the synthesis process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and high yield. The use of eco-friendly methodologies, such as ligand-free systems and heterogeneous catalytic systems, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    1-Ethyl-1H-pyrazole: Another pyrazole compound with an ethyl group at the nitrogen atom.

    Pyrazofurin: A pyrazole-based antiviral agent.

Uniqueness

4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific structural configuration and the presence of both ethyl and phenyl groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

(4E)-4-[(1-ethylpyrazol-4-yl)methylidene]-2,5-diphenylpyrazol-3-one

InChI

InChI=1S/C21H18N4O/c1-2-24-15-16(14-22-24)13-19-20(17-9-5-3-6-10-17)23-25(21(19)26)18-11-7-4-8-12-18/h3-15H,2H2,1H3/b19-13+

InChI Key

DQINFMOIWCJIJG-CPNJWEJPSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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